4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE 4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE
Brand Name: Vulcanchem
CAS No.: 1256360-42-5
VCID: VC0167945
InChI: InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17)7-6-8-12(10)18(13)5/h6-9H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl
Molecular Formula: C15H19BClNO2
Molecular Weight: 291.582

4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE

CAS No.: 1256360-42-5

Cat. No.: VC0167945

Molecular Formula: C15H19BClNO2

Molecular Weight: 291.582

* For research use only. Not for human or veterinary use.

4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE - 1256360-42-5

Specification

CAS No. 1256360-42-5
Molecular Formula C15H19BClNO2
Molecular Weight 291.582
IUPAC Name 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Standard InChI InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17)7-6-8-12(10)18(13)5/h6-9H,1-5H3
Standard InChI Key VUBGUQRJVLABQU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl

Introduction

PropertyValueSource
Molecular Weight291.582 g/mol
Molecular FormulaC15H19BClNO2
CAS Number1256360-42-5
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl
PubChem Compound ID53217268
Standard InChIKeyVUBGUQRJVLABQU-UHFFFAOYSA-N

The compound contains a boron atom incorporated within a boronic acid pinacol ester group, which is relatively stable compared to free boronic acids. This stability is attributed to the steric protection provided by the four methyl groups in the pinacol moiety, which shield the boron-oxygen bonds from hydrolysis under ambient conditions.

Synthesis and Applications

Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its utility as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon centers.

In the context of Suzuki-Miyaura coupling, this compound serves as a boronic acid pinacol ester partner that can react with aryl halides or pseudohalides in the presence of a palladium catalyst and base. The reaction mechanism generally proceeds through:

  • Oxidative addition of the aryl halide to the palladium catalyst

  • Transmetalation with the boronic acid derivative (our compound)

  • Reductive elimination to form the new carbon-carbon bond

Comparative Analysis

Comparison with Related Indole Derivatives

4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole belongs to a family of halogenated indole boronic esters that serve as important synthetic intermediates. When compared to its structural isomer, 6-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1073353-82-8), several interesting observations emerge:

  • Both compounds share the same molecular formula (C15H19BClNO2) and nearly identical molecular weight (~291.58 g/mol)

  • The position of the chlorine atom (4 vs. 6) affects the electronic distribution within the indole system, potentially influencing reactivity

  • The 6-chloro derivative is commercially available from multiple suppliers, suggesting its established utility in organic synthesis

  • Both compounds likely participate in similar types of reactions, though with potentially different site selectivity and reaction rates

Another related compound, 6-chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1256360-39-0), contains two boronic acid pinacol ester groups, providing additional synthetic versatility through sequential or selective cross-coupling reactions .

Structure-Activity Relationships

The structure of 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole offers several features that influence its reactivity and potential applications:

  • The position of the chlorine atom at C4 creates a unique electronic environment that differs from other chlorinated indoles

  • The boronic acid pinacol ester at position 2 is strategically located for efficient cross-coupling reactions

  • The N-methyl group prevents interference from the indole N-H in various reactions and modifies the electronic properties of the indole system

  • The combination of these structural features creates a building block with specific steric and electronic properties that can influence the outcome of synthetic transformations

Understanding these structure-activity relationships helps synthetic chemists select the appropriate borylated indole derivative for specific applications, particularly when constructing complex molecules requiring precise control over regiochemistry and stereochemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator